4-Decylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-decylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14,17H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTLMVREWQIWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183968 | |
| Record name | Phenol, p-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-57-1 | |
| Record name | Phenol, p-decyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002985571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence, Distribution, and Dynamics of 4 Decylphenol
Environmental Monitoring Strategies and Techniques
The detection and quantification of this compound in the environment necessitate robust monitoring strategies. These strategies are crucial for understanding the compound's distribution, persistence, and potential ecological relevance. Monitoring programs for alkylphenols, including this compound, are often designed to assess the current state of the environment, verify the effectiveness of control measures, and identify emerging risks. nih.govenvironmentclearance.nic.in The presence of alkylphenols like this compound in marine and coastal ecosystems is a documented concern, though less studied than in freshwater environments. nih.govcapes.gov.br
The design and implementation of an environmental monitoring program for this compound is a systematic process aimed at generating reliable data for environmental management and risk assessment. gxpcellators.comamericanpharmaceuticalreview.com The core of such a program involves defining clear objectives, selecting appropriate methodologies, and establishing a framework for data analysis and response actions. environmentclearance.nic.inidfa.org
A comprehensive monitoring program is built on several key elements:
Defining Objectives: The primary goals must be clearly articulated. These can range from ensuring compliance with statutory requirements to identifying pollution hotspots, assessing the efficacy of wastewater treatment processes, or establishing a long-term database for future impact assessments. environmentclearance.nic.in
Parameter Selection: The program must identify the specific environmental parameters to be monitored. gxpcellators.com For this compound, this includes its concentration in various environmental matrices such as water, sediment, and biota. nih.gov
Standard Operating Procedures (SOPs): Detailed SOPs are developed for sample collection, handling, preservation, and analysis to ensure consistency and data quality. gxpcellators.com Analytical methods for alkylphenols often involve solid-phase extraction (SPE) followed by advanced chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve low detection limits. blackmeditjournal.orgnih.govnih.gov
Quality Assurance (QA) and Quality Control (QC): A rigorous QA/QC plan is essential. This includes the analysis of field blanks, solvent blanks, and recovery tests to ensure the accuracy and reliability of the data. muni.cz
Data Analysis and Corrective Actions: The program must include procedures for data analysis, trend identification, and the implementation of corrective and preventive actions (CAPA) when predefined limits are exceeded. gxpcellators.comamericanpharmaceuticalreview.com
The implementation of the program requires a dedicated team, often structured as an Environmental Management Cell, with defined roles for program management, sample collection, laboratory analysis, and quality assurance. environmentclearance.nic.ingxpcellators.com
Table 1: Key Steps in Designing a this compound Monitoring Program
| Step | Description | Key Considerations |
|---|---|---|
| 1. Define Objectives | Clearly state the purpose of the monitoring (e.g., compliance, risk assessment, trend analysis). | Should be specific, measurable, achievable, relevant, and time-bound (SMART). environmentclearance.nic.in |
| 2. Site Selection | Identify and select representative monitoring locations based on risk. | Consider proximity to potential sources (WWTPs, industrial zones) and sensitive ecosystems. ccmb.res.in |
| 3. Select Matrices | Choose the environmental compartments to be sampled (water, sediment, biota). | Sediments often act as a sink for alkylphenols. nih.govcapes.gov.br |
| 4. Determine Frequency | Establish how often samples will be collected. | Based on environmental dynamics and program goals (e.g., seasonal variation, long-term trends). gxpcellators.com |
| 5. Establish SOPs | Develop detailed protocols for sampling, preservation, and transport. | Essential for data consistency and comparability. gxpcellators.com |
| 6. Choose Analytical Methods | Select validated methods for quantifying this compound. | Techniques like GC-MS/MS or LC-MS/MS are often required for sensitivity. nih.govnih.gov |
| 7. Set Action Levels | Define concentration thresholds that trigger investigations or corrective actions. | Based on regulatory standards or ecological risk assessments. gxpcellators.com |
| 8. Implement & Analyze | Collect and analyze samples according to the plan. | Perform statistical analysis to identify trends and anomalies. americanpharmaceuticalreview.com |
| 9. Review & Report | Periodically review the program's effectiveness and report findings. | Facilitates continuous improvement and informs stakeholders. gxpcellators.comidfa.org |
The selection of appropriate monitoring sites is critical to the success of an environmental surveillance program for this compound. Site selection should be based on a qualitative risk assessment that considers the potential for environmental exposure and the sensitivity of the receiving environment. a3p.org
Key criteria for selecting surveillance sites include:
Proximity to Potential Sources: Sites should be chosen to represent potential points of entry into the environment. The degradation of alkylphenol ethoxylates, used in products like industrial detergents and paints, is a primary source of alkylphenols. service.gov.ukservice.gov.uk Therefore, key locations include:
Effluents from municipal and industrial wastewater treatment plants (WWTPs), as these are major conduits for the release of alkylphenols into aquatic systems. nih.govcapes.gov.br
Downstream of industrial areas where this compound or its precursors might be used. nih.gov
Areas with high population density, which may correlate with higher loads of consumer and commercial product residues in wastewater. nih.gov
Environmental Characteristics: The physical and chemical properties of the potential site are important.
Hydrodynamics: In riverine systems, sites should be selected upstream (as a control) and downstream of potential sources to assess impact. In estuaries and coastal areas, tidal patterns and currents must be considered. capes.gov.br
Sediment Type: Sediments, particularly those with high organic carbon content, can act as sinks for hydrophobic compounds like this compound, leading to their accumulation. nih.govblackmeditjournal.org
Ecological Sensitivity: Areas that are ecologically significant or contain sensitive species should be prioritized for monitoring. This includes spawning grounds for fish or habitats for benthic organisms that are in direct contact with potentially contaminated sediments. blackmeditjournal.org
Logistical Feasibility: Sites must be safely and consistently accessible for sample collection throughout the year. ccmb.res.in Areas prone to intermittent flooding or other accessibility issues may be considered for temporary monitoring only, such as during a specific outbreak or event. ccmb.res.in
A risk-based approach often involves calculating a risk score for potential sites based on factors like exposure potential (e.g., proximity to source, potential for runoff) and the presence of sensitive receptors (e.g., aquatic life, human water use). Sites with higher risk scores are prioritized for monitoring.
| Practicality | Site Accessibility & Safety | Ensures consistent and safe sample collection. ccmb.res.in |
Temporal trend analysis is a critical component of long-term environmental monitoring programs. It involves the statistical assessment of concentration data collected over time to determine whether levels of a contaminant, such as this compound, are increasing, decreasing, or remaining stable. envirolink.govt.nz This analysis provides vital feedback on the effectiveness of environmental regulations and source-control measures. vliz.be
The process for trend analysis typically involves several steps:
Data Acquisition and Compilation: A sufficiently long and consistent data record is required. For meaningful trend analysis, data should be collected over several years from the same sites using consistent analytical methods. envirolink.govt.nz
Accounting for Confounding Factors: Environmental data are often influenced by factors other than time, such as seasonality, river flow, or changes in analytical detection limits. Statistical models, such as generalized additive models (GAMs), can be used to account for these variables and isolate the underlying temporal trend. envirolink.govt.nzvliz.be
Assessing Trend Direction and Rate: Statistical tests, like the Mann-Kendall test, are used to determine the direction of the trend (upward or downward) and its statistical significance. The rate of change (e.g., concentration decrease per year) can be estimated using methods like the Sen's slope estimator. envirolink.govt.nz
Reporting Results: The findings, including the direction, rate, and confidence level of the trend, are reported. This allows for an evaluation of environmental quality over time. envirolink.govt.nz
Table 3: Hypothetical Temporal Trend Data for this compound in River Sediment This table is for illustrative purposes to show how temporal trend data would be presented. Actual data for this compound are limited.
| Year | Site ID | Mean Concentration (ng/g dry weight) | Notes |
|---|---|---|---|
| 2015 | RIV-01 | 15.2 | Monitoring initiated. |
| 2016 | RIV-01 | 18.5 | High rainfall year, potential increase in runoff. |
| 2017 | RIV-01 | 16.1 | |
| 2018 | RIV-01 | 14.8 | |
| 2019 | RIV-01 | 13.5 | Local WWTP upgrade completed. |
| 2020 | RIV-01 | 11.7 | |
| 2021 | RIV-01 | 10.9 | Indication of a potential decreasing trend post-2019. |
| 2022 | RIV-01 | 11.2 | |
| 2023 | RIV-01 | 9.8 |
Environmental Fate and Transformation Mechanisms of 4 Decylphenol
Biodegradation Processes
The biodegradation of 4-Decylphenol, a member of the alkylphenol group, is a critical process influencing its persistence and potential impact in the environment. Both aerobic and anaerobic conditions can facilitate its breakdown through various microbial activities.
Under aerobic conditions, the biodegradation of phenolic compounds like this compound is primarily initiated by oxidation. The initial step often involves the action of monooxygenases or dioxygenases. These enzymes hydroxylate the aromatic ring, a key activation step. For instance, phenol (B47542) hydroxylase can convert phenol to catechol. researchgate.netfrontiersin.org Subsequently, the dihydroxybenzene intermediate undergoes ring cleavage, which can proceed via ortho- or meta-cleavage pathways. frontiersin.orgresearchgate.net
The ortho-cleavage pathway involves the enzyme catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. frontiersin.orgnih.gov The meta-cleavage pathway, on the other hand, is mediated by catechol 2,3-dioxygenase, producing 2-hydroxymuconic semialdehyde. frontiersin.orgresearchgate.net These intermediates are then funneled into central metabolic routes like the Krebs cycle. researchgate.net
The kinetics of aerobic degradation can vary depending on the specific microbial strains and environmental conditions. For example, studies on other phenols have shown that degradation can be slow initially, followed by a rapid decrease in concentration as microbial populations acclimate and produce the necessary enzymes. nih.gov
Table 1: Aerobic Biodegradation of Phenolic Compounds
| Parameter | Observation | Reference |
|---|---|---|
| Initial Step | Oxidation via monooxygenases or dioxygenases | unesp.br |
| Key Enzyme | Phenol hydroxylase | researchgate.netfrontiersin.org |
| Intermediate | Catechol | researchgate.netfrontiersin.org |
| Cleavage Pathways | Ortho- and meta-cleavage | frontiersin.orgresearchgate.net |
| Ortho-pathway Enzyme | Catechol 1,2-dioxygenase | frontiersin.org |
| Meta-pathway Enzyme | Catechol 2,3-dioxygenase | frontiersin.org |
| End Products | Intermediates of the Krebs cycle | researchgate.net |
In the absence of oxygen, the biodegradation of this compound follows different metabolic routes. A common initial step in the anaerobic degradation of phenol is carboxylation at the para-position to form 4-hydroxybenzoate (B8730719). researchgate.netresearchgate.net This reaction is catalyzed by phenol carboxylase. Following this, 4-hydroxybenzoate is typically activated to its coenzyme A (CoA) thioester, which then undergoes dearomatization and ring fission. researchgate.net
Anaerobic degradation is a multi-step process often involving a consortium of different microbial groups. researchgate.net These can include hydrolyzing bacteria, fermenting bacteria, acetogenic bacteria, and methanogenic archaea that work in succession to break down the compound. researchgate.net The rate-limiting step in the anaerobic degradation of some chlorinated phenols has been identified as the transformation of intermediates like 4-chlorophenol (B41353) to phenol. nih.gov
Optimal conditions for anaerobic degradation include the absence of oxygen and the presence of suitable electron acceptors if the process is not fermentative. erwiki.net Temperature also plays a crucial role, with distinct mesophilic (around 37°C) and thermophilic (around 55°C) conditions favoring different microbial communities. normecows.com
The complete mineralization of this compound often requires the synergistic action of a diverse microbial community. nih.gov In aerobic environments, a variety of bacteria and fungi have been shown to degrade phenols. researchgate.net Mixed microbial cultures can be more robust and efficient in degrading high concentrations of phenols compared to single strains. nih.gov This is because different species can carry out different steps of the degradation pathway, and some may even help to mitigate toxic intermediates or unfavorable pH changes. nih.gov
In anaerobic settings, a structured food web of microorganisms is essential. researchgate.net For instance, in methanogenic environments, the degradation of phenolic compounds to methane (B114726) and carbon dioxide involves at least four different trophic groups of microorganisms. researchgate.net The composition of these communities can be influenced by the specific contaminants present and the environmental conditions. For example, in anaerobic digesters treating phenolic wastewater, phyla such as Bacteroidetes, Chloroflexi, Proteobacteria, and Firmicutes are commonly found. researchgate.net
The efficiency of degradation is influenced by factors such as the availability of nutrients, pH, and temperature, which affect the growth and activity of these microbial communities. frontiersin.org
Specific microorganisms capable of degrading phenolic compounds have been isolated and identified from various environments.
Bacteria: Genera known to contain phenol-degrading species include Pseudomonas, Acinetobacter, Alcaligenes, and Rhodococcus. nih.govnih.gov For example, Acinetobacter venetianus and Pseudomonas oleovorans have been shown to degrade a variety of aromatic pollutants. nih.gov Studies on leaf surfaces have identified epiphytic bacteria from the genera Acinetobacter, Alcaligenes, and Rhodococcus capable of phenol mineralization. nih.gov
Fungi: Fungal genera such as Candida, Fusarium, and Aspergillus have also been reported to degrade phenols. researchgate.net For instance, Aspergillus niger has demonstrated the ability to break down high-density polyethylene, a process that can release phenolic additives. mdpi.com
Enzymes: The key enzymes in aerobic degradation are phenol hydroxylases and catechol dioxygenases (both 1,2- and 2,3-types). frontiersin.orgnih.gov The genes encoding these enzymes, such as pheA and pheB for phenol hydroxylase, have been identified and used to confirm degradation pathways. frontiersin.org In anaerobic degradation, phenol carboxylase is a critical enzyme for the initial activation of the phenol ring. researchgate.net
Table 2: Examples of Phenol-Degrading Microorganisms
| Microorganism Type | Genus | Reference |
|---|---|---|
| Bacteria | Pseudomonas | nih.gov |
| Acinetobacter | nih.govnih.gov | |
| Alcaligenes | nih.gov | |
| Rhodococcus | nih.gov | |
| Bacillus | nih.gov | |
| Fungi | Candida | researchgate.net |
| Fusarium | researchgate.net |
Role of Microbial Communities in Degradation
Abiotic Transformation Pathways
Besides biodegradation, abiotic processes can also contribute to the transformation of this compound in the environment.
Phototransformation, or photodegradation, involves the breakdown of a chemical due to the absorption of light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).
For phenolic compounds, phototransformation can be a significant removal pathway, especially in sunlit surface waters and the atmosphere. unito.it The kinetics of phototransformation often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. plos.org The degradation rate is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers (like nitrate (B79036) and dissolved organic matter), and the chemical's quantum yield (the efficiency of the photochemical process). unito.itplos.org
The transformation products of photolysis can be diverse and may sometimes be more toxic than the parent compound. plos.org For example, the phototransformation of dinitrophenols can lead to the formation of trinitrophenols. unito.it Common reactions during the phototransformation of organic pollutants include isomerization, hydroxylation, and fragmentation. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-hydroxybenzoate |
| Acetaldehyde |
| Acetate |
| Acetyl-CoA |
| Benzoate |
| Carbon dioxide |
| Catechol |
| cis,cis-muconic acid |
| Coenzyme A |
| Methane |
| Phenol |
| Pyruvate |
| Succinyl-CoA |
Hydrolysis and Other Chemical Degradation Routes
Abiotic degradation, which includes processes that break down substances without the involvement of living organisms, is a key factor in determining the environmental persistence of a chemical. noack-lab.comsiremlab.com For this compound, the primary abiotic degradation routes considered are hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a water molecule breaks down another substance. fiveable.meazom.com However, for many persistent organic pollutants (POPs), this process can be negligibly slow. nih.gov In the case of alkylphenols like 4-tert-octylphenol (B29142), a structurally similar compound, hydrolysis is not considered a significant removal process in aquatic environments. service.gov.uk This suggests that this compound itself is likely resistant to hydrolytic degradation.
Photolysis, or degradation by sunlight, is another potential abiotic pathway. nih.gov The rate of photolysis depends on factors like light absorption properties and the intensity of solar irradiation. nih.gov For 4-tert-octylphenol, photolysis is also considered a negligible removal process, indicating that this compound may exhibit similar stability against photodegradation in water. service.gov.uk Other chemical degradation pathways can be initiated by reactive species in the environment, but the inherent stability of the phenol ring and the long alkyl chain suggest a general resistance to abiotic breakdown under typical environmental conditions. researchgate.net
Table 1: Summary of Abiotic Degradation Pathways for 4-Alkylphenols
| Degradation Pathway | Description | Relevance to this compound | Source |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. fiveable.meazom.com | Considered a negligible degradation route for structurally similar alkylphenols. service.gov.uk | fiveable.meazom.comservice.gov.uk |
| Photolysis | Degradation caused by the absorption of light energy. nih.gov | Believed to be a negligible removal process in aquatic environments for similar compounds. service.gov.uk | service.gov.uknih.gov |
| Chemical Oxidation | Degradation through reaction with environmental oxidants. | Potential pathway, but the molecule is generally stable. |
Formation and Persistence of Transformation Products
When chemical pollutants break down, they form a range of transformation products (TPs), which can be either harmless or more toxic and persistent than the original compound. dokumen.pubnih.gov The investigation of these TPs is essential for a complete environmental assessment. nih.gov
Metabolites are the intermediate or end products of metabolism. scispace.com While specific data on the full range of this compound metabolites is limited, research on analogous compounds like nonylphenols (NPs) provides significant insights. For instance, studies on nitrated nonylphenol (NNP) isomers, which are themselves metabolites of NPs, show they can be transformed into compounds such as 2-amino-NP isomers. researchgate.net
Direct evidence for a similar pathway for this compound exists with the identification of 2-amino-4-decylphenol. core.ac.uk The characterization of such metabolites often involves advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to clarify their identity and routes of formation. hyphadiscovery.comresearchgate.net These transformation processes often involve phase I reactions, such as oxidation, followed by phase II reactions, like conjugation, although the former is more relevant to environmental persistence. europa.eu
Table 2: Identified Transformation Products of Alkylphenols
| Parent Compound | Identified Metabolite/Transformation Product | Method of Identification/Study Type | Source |
| This compound | 2-amino-4-decylphenol | Chemical analysis | core.ac.uk |
| Nitrated Nonylphenol (NNP) Isomers | 2-amino-Nonylphenol Isomers | Soil incubation study with ¹⁴C-labeled NNP | researchgate.net |
The environmental impact of a contaminant is not limited to the parent compound; its transformation products can also pose a risk. dokumen.pub In some cases, degradation products can be more toxic or persistent than the precursor chemical. nih.gov For example, the degradation of some polymers can release compounds like bisphenol A (BPA), which is known for its endocrine-disrupting properties. mdpi.com
The transformation products of alkylphenols are of concern because they may retain or even exceed the biological activity of the parent compound. The formation of more polar metabolites, such as amino-phenols from nitrated alkylphenols, could alter their environmental mobility and bioavailability. nih.govresearchgate.net If these TPs are persistent, they can accumulate in resources like drinking water, leading to chronic exposure. nih.gov The persistence of TPs is a critical factor, as it determines their potential to accumulate and exert long-term effects on ecosystems. mdpi.com
Identification and Characterization of Metabolites
Mobility and Partitioning Behavior in Environmental Systems
The mobility and partitioning of this compound in the environment dictate its distribution across air, water, soil, and sediment. As a member of the alkylphenol group, its behavior is characterized by low water solubility and a high affinity for organic phases, driven by the hydrophobic decyl group. ontosight.ai These properties result in strong binding to soil and sediment, limited potential for leaching into groundwater, and low volatility.
Sorption, the process of a chemical binding to a solid matrix like soil or sediment, is a dominant process in the environmental fate of this compound. researchgate.net Due to its hydrophobic nature and low aqueous solubility, this compound is expected to partition readily from the water phase onto the solid phase, particularly in environments rich in organic matter. wur.nlpanda.org
Desorption, the release of a sorbed chemical back into the solution, is often slow and incomplete for strongly bound compounds. This phenomenon, known as hysteresis, can lead to the long-term sequestration of this compound in soils and sediments, making it less available for other transport and degradation processes but creating a persistent reservoir of the contaminant. researchgate.net
Table 1: Soil Mobility Classification Based on Koc Values This table provides a general classification of chemical mobility in soil based on the Koc value. Given the high Koc values of analogous compounds, this compound is expected to be immobile.
| Koc Value (L/kg) | Mobility Class | Implication for this compound |
| 0 - 50 | Very High | Unlikely |
| 50 - 150 | High | Unlikely |
| 150 - 500 | Medium | Unlikely |
| 500 - 2,000 | Low | Unlikely |
| > 5,000 | Immobile | Expected Classification |
| (Source: Adapted from McCall et al. classification schemes) chemsafetypro.com |
The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its tendency to sorb to soil particles. oregonstate.edu Chemicals with high Koc values, like this compound, are strongly bound to the soil matrix, particularly in the upper, organic-rich horizons. chemsafetypro.comgreenwayweedsolutions.com This strong adsorption significantly restricts its downward movement with infiltrating water. oregonstate.edu
Therefore, this compound is considered to have a very low leaching potential. wur.nlpanda.org Even with significant rainfall or irrigation, the compound is likely to remain in the upper soil layers. oregonstate.edu Regulatory models for assessing groundwater contamination potential, such as the Groundwater Ubiquity Score (GUS), use Koc and soil half-life to estimate leachability. ctgb.nlctgb.nl Although a specific GUS score for this compound is not available, its expected high Koc value would result in a classification as a "non-leacher". epa.gov Consequently, contamination of deep groundwater aquifers by this compound from surface applications is considered unlikely. ctgb.nl
Volatilization is the process by which a chemical partitions from a liquid (water) or solid (soil) phase into the air. This process is governed by the chemical's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. oregonstate.eduwikipedia.org
This compound is expected to have a very low tendency to volatilize from water or moist soil surfaces. This is due to a combination of its low vapor pressure and its high affinity for water and soil organic matter relative to air. oregonstate.edu For example, the analogous compound dodecyl-phenol has a very low vapor pressure of 6.05 x 10⁻⁶ mmHg at 25°C. chemsrc.com Chemicals with low Henry's Law constants tend to persist in the water rather than entering the atmosphere. oregonstate.edu
Table 2: Physicochemical Properties Influencing Volatilization of an Analogous Compound This table presents data for dodecyl-phenol, a compound structurally similar to this compound, illustrating the properties that lead to low volatility.
| Property | Value (for Dodecyl-Phenol) | Implication for Volatilization |
| Molecular Formula | C18H32O | High molecular weight contributes to low volatility |
| Boiling Point | 154 - 168 °C | High boiling point indicates low volatility |
| Vapor Pressure | 6.05 x 10⁻⁶ mmHg at 25°C | Very low vapor pressure indicates a low tendency to enter the gas phase |
| LogP | 6.38 | High lipophilicity suggests strong sorption, reducing availability for volatilization |
| (Source: Data for Dodecyl-Phenol) chemsrc.com |
Ecological and Human Health Toxicological Research of 4 Decylphenol
Endocrine Disrupting Effects and Mechanisms
Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's endocrine system, potentially causing adverse health effects in an organism or its progeny. nih.govnih.gov Research has explored the potential for 4-Decylphenol and structurally similar alkylphenols to act as EDCs.
A significant area of research has been the estrogenic activity of alkylphenolic compounds. nih.gov Studies have shown that certain alkylphenols can mimic the effects of the natural estrogen, 17β-estradiol, by binding to estrogen receptors (ERs). nih.govresearchgate.net This interaction can trigger a cascade of cellular events typically initiated by endogenous estrogens.
The estrogenic activity of alkylphenols is influenced by the structure of the alkyl group. Research indicates that the position and branching of the alkyl group on the phenol (B47542) ring are critical for estrogenicity. researchgate.net Specifically, a single tertiary branched alkyl group at the para position generally results in optimal estrogenic activity. researchgate.net The binding of these compounds to ERs can lead to the transactivation of estrogen-responsive genes, thereby initiating estrogenic effects. nih.govnih.gov
The mechanism of action for many estrogenic EDCs involves binding to estrogen receptors, which can be either agonistic, mimicking the natural hormone, or antagonistic, blocking the hormone's action. frontiersin.org For instance, 4-octylphenol (B30498) and 4-nonylphenol (B119669) have been shown to compete with 17β-estradiol for binding to the estrogen receptor, indicating they possess intrinsic estrogenic activity. nih.gov This binding can stimulate the transcriptional activity of the receptor, leading to downstream biological responses. nih.gov
Table 1: Estrogenic Activity of Selected Alkylphenols
| Compound | Reported Estrogenic Effect | Receptor Interaction |
|---|---|---|
| 4-Octylphenol | Stimulates vitellogenin gene expression, promotes growth of breast cancer cell lines. nih.gov | Competes with 17β-estradiol for binding to the estrogen receptor. nih.gov |
| 4-Nonylphenol | Stimulates vitellogenin gene expression, promotes growth of breast cancer cell lines. nih.gov | Competes with 17β-estradiol for binding to the estrogen receptor. nih.gov |
| 4-tert-Octylphenol (B29142) | Demonstrates estrogenic activity in yeast-based assays. researchgate.net | Binds to the human estrogen receptor. researchgate.net |
In addition to estrogenic effects, some EDCs can interfere with the androgen system. frontiersin.org This can occur through various mechanisms, including binding to the androgen receptor (AR), thereby either mimicking or blocking the action of androgens like testosterone (B1683101). researchgate.net While research on the specific androgenic or anti-androgenic activity of this compound is limited, studies on other environmental contaminants provide a framework for understanding these potential effects.
Anti-androgenic compounds can lead to demasculinization and sexual disruption. researchgate.net Some chemicals have been shown to exhibit anti-androgenic activity in vitro by competitively inhibiting the binding of androgens to the AR. nih.gov The cumulative risk from exposure to multiple anti-androgenic chemicals is a growing concern. nih.gov
The thyroid hormone system is another target for endocrine disruption. mdpi.com Several environmental contaminants have been shown to interfere with thyroid hormone synthesis, transport, and metabolism. nih.govfrontiersin.orgcapes.gov.br For instance, some chemicals can bind to thyroid hormone receptors (THRs) or to the transport protein transthyretin, potentially disrupting thyroid hormone signaling. nih.govfrontiersin.org
Studies on compounds structurally related to this compound, such as 4-nonylphenol and 4-tert-octylphenol, have indicated their potential to interfere with the thyroid hormone system. nih.gov These compounds have been shown to bind to both thyroxine-binding globulin (TBG) and the thyroid hormone receptor (THR) in silico, suggesting a potential for disrupting thyroid hormone transport and signaling. nih.gov Such disruptions could lead to altered thyroid hormone homeostasis. capes.gov.br
The mechanisms by which EDCs perturb endocrine pathways are complex and can involve both genomic and non-genomic pathways. nih.gov The classical genomic pathway involves the binding of the EDC to a nuclear hormone receptor, such as the estrogen receptor, which then acts as a transcription factor to regulate gene expression. frontiersin.org
In addition to this, EDCs can trigger rapid, non-genomic signaling cascades. nih.gov This can occur through membrane-associated receptors, such as G protein-coupled receptors, leading to the activation of intracellular signaling molecules like protein kinases. nih.gov These signaling pathways can, in turn, influence cellular processes and gene expression. nih.govembopress.org The interplay between genomic and non-genomic pathways contributes to the diverse and tissue-specific effects of EDCs. nih.gov
Thyroid Hormone System Disruption
Reproductive Toxicology Studies
Reproductive toxicology investigates the adverse effects of chemical agents on the reproductive system. numberanalytics.comilo.org This includes effects on fertility, gonadal function, and the development of offspring. epa.goveuropa.eu
Exposure to certain environmental chemicals has been linked to adverse effects on both male and female reproductive function. europa.eufrontiersin.orgfrontiersin.org In males, this can manifest as reduced sperm quality, testicular damage, and altered hormone levels. nih.govnih.govresearchgate.netscielo.br In females, effects can include disrupted estrous cycles, reduced fertility, and ovarian dysfunction. ffcr.or.jpnih.gov
Studies on alkylphenols have demonstrated their potential to impact gonadal function. For example, exposure to 4-octylphenol in male mice has been shown to cause a reduction in testicular mass, damage to seminiferous tubules, and a decline in sperm quality. nih.gov Similarly, studies in male rats exposed to 4-tert-octylphenol reported reduced testicular and epididymal weight, as well as damage to spermatogenic and Sertoli cells. nih.gov These effects are often associated with the endocrine-disrupting properties of these compounds. frontiersin.orgfrontiersin.org
In females, exposure to certain phthalates, another class of EDCs, has been shown to decrease serum estradiol (B170435) levels and lead to anovulation in rats. nih.gov The proposed mechanism involves the suppression of aromatase, a key enzyme in estrogen synthesis. nih.gov While specific studies on the direct effects of this compound on female gonadal function are not as prevalent, the known estrogenic activity of alkylphenols suggests a potential for interference with the female reproductive system. nih.govfrontiersin.orgffcr.or.jp
Table 2: Reported Reproductive Toxicological Effects of Selected Alkylphenols in Animal Studies
| Compound | Species | Observed Effects in Males | Observed Effects in Females |
|---|---|---|---|
| 4-Octylphenol | Mouse | Reduced testicular mass, structural damage to seminiferous tubules, increased oxidative stress, decreased sperm quality, decreased serum testosterone and estradiol levels. nih.gov | Not specified in the provided sources. |
| 4-tert-Octylphenol | Rat | Reduced weight of testis, epididymis, and prostate; damage to spermatogenic and Sertoli cells; decreased testicular sperm numbers and motility. nih.gov | Not specified in the provided sources. |
| 4-Nonylphenol | Rat | Potential for disruption of testicular development and damage to Sertoli and Leydig cells. researchgate.net | Not specified in the provided sources. |
Impacts on Gamete Production and Quality
Research into the effects of this compound and related alkylphenols on gametes—sperm and eggs—reveals significant impacts on reproductive health. Environmental toxicants can lead to complex alterations affecting both male and female gametogenesis. nih.gov
In females, environmental factors can disrupt oogenesis, the process of egg formation. Chemicals like 4-nonylphenol have been shown to cause malformation of previtellogenic oocytes and atresia (degeneration) of mature ova in fish. researchgate.net Such effects can compromise egg quality and viability, thereby reducing fertility. The hormonal disruption caused by these chemicals is a key mechanism, as they can interfere with the synthesis, secretion, and action of hormones essential for gamete development.
| Endpoint | Organism | Observed Effects of Alkylphenol Exposure |
| Semen Production | Rainbow Trout | Significantly reduced or completely inhibited. nih.gov |
| Sperm Density | Rat (F2 Generation) | Reduced. nih.gov |
| Testicular Spermatid Count | Rat (F2 Generation) | Reduced. nih.gov |
| Oocyte Development | Fish | Malformation of previtellogenic oocytes. researchgate.net |
| Mature Ova | Fish | Atresia (degeneration). researchgate.net |
Alterations in Reproductive Cycle and Behavior
Endocrine-disrupting chemicals, including alkylphenols, can significantly alter reproductive cycles and behaviors. frontiersin.org These chemicals can interfere with the delicate hormonal balance that governs these processes. chemscape.com
In females, exposure to endocrine disruptors has been associated with changes in the menstrual and estrous cycles. nih.gov For example, studies have linked exposure to certain chemicals with disruptions in the balance between estrogen and progesterone (B1679170), leading to alterations in cycle length and regularity. chemscape.com In animal studies, exposure to 4-nonylphenol accelerated the onset of vaginal opening in rats across multiple generations, a marker of puberty. nih.gov The estrous cycle itself can influence behavior and stress responses, and chemical-induced alterations can therefore have broader physiological and behavioral consequences. conductscience.com
Reproductive behavior can also be affected. While direct studies on this compound's impact on reproductive behavior are limited, the known hormonal effects of alkylphenols suggest a potential for such alterations. Hormones play a critical role in orchestrating reproductive behaviors, and any interference with their signaling can lead to changes in mating, nesting, and parental care. conductscience.com
| Parameter | Organism | Observed Effects of Alkylphenol Exposure |
| Vaginal Opening (Puberty Onset) | Rat | Accelerated across F1, F2, and F3 generations. nih.gov |
| Menstrual/Estrous Cycle | Human/Rodent Models | Potential for disruption in length and regularity. chemscape.comnih.gov |
| Reproductive Hormone Balance | General | Disruption of estrogen and progesterone balance. chemscape.com |
Multigenerational Reproductive Outcomes
The impact of environmental toxicants like this compound can extend beyond the directly exposed generation, leading to multigenerational and even transgenerational effects. nih.gov Multigenerational effects are observed in offspring that were also directly exposed (e.g., as fetuses), while transgenerational effects are seen in subsequent generations that were never directly exposed. nih.gov
Studies on 4-nonylphenol in rats have provided evidence of multigenerational reproductive toxicity. nih.gov While no consistent changes were observed in pup number, weight, or viability, there were notable effects on reproductive organs and sperm parameters in the F2 generation. nih.gov Specifically, F2 male rats showed reduced epididymal sperm density and testicular spermatid counts. nih.gov Furthermore, the accelerated vaginal opening in females was observed across three generations (F1, F2, and F3). nih.gov These findings suggest that the reproductive consequences of exposure can be carried through multiple generations. nih.gov
The mechanisms for these inherited effects are thought to involve epigenetic modifications, such as changes in DNA methylation and non-coding RNAs, which can alter gene expression without changing the DNA sequence itself. nih.gov
| Generational Cohort | Observed Effects of Alkylphenol Exposure in Rats |
| F1 Females | Accelerated vaginal opening, increased uterine weights at postnatal day 21. nih.gov |
| F2 Males | Reduced epididymal sperm density, reduced testicular spermatid count. nih.gov |
| F2 Females | Accelerated vaginal opening, decreased relative ovary weight in adults. nih.gov |
| F3 Females | Accelerated vaginal opening. nih.gov |
Developmental Toxicology Research
Developmental toxicology focuses on the adverse effects of external agents on a developing organism. Teratogens are substances that can cause birth defects by interfering with normal fetal development. clevelandclinic.org The timing of exposure to a teratogen is critical, as different organ systems are more vulnerable during specific developmental windows. birthdefectsresearch.org
Embryo-Fetal Development Impacts (Teratogenicity)
Teratogens can cause a range of developmental abnormalities, including physical malformations, growth retardation, and functional deficits. asu.edu Exposure during the early stages of development, particularly during organogenesis, can lead to major structural anomalies. birthdefectsresearch.org
While specific teratogenicity studies on this compound are not widely available in the searched literature, research on the broader class of phenols provides some insights. For example, prenatal exposure to phenol has been associated with reduced fetal weight and viability in animal studies. ca.gov In some cases, malformations such as hind-limb and tail defects have been reported in rats exposed to phenol. ca.gov Studies on 4-nonylphenol in rainbow trout showed that exposure led to a significantly lower percentage of eyed stage embryos and reduced larval survival. nih.gov These findings highlight the potential for alkylphenols to act as teratogens, disrupting normal embryo-fetal development.
| Organism | Alkylphenol/Phenol | Observed Embryo-Fetal Effects |
| Rainbow Trout | 4-Nonylphenol | Lower percentage of eyed stage embryos, reduced larval survival. nih.gov |
| Rat | Phenol | Reduced fetal weight and viability, potential for hind-limb and tail defects. ca.gov |
Pre- and Post-natal Developmental Effects
The developmental impacts of chemical exposures are not limited to the embryonic and fetal periods but can also manifest pre- and post-natally. mdpi.com The concept of fetal programming suggests that environmental factors during these sensitive periods can have long-lasting effects on health. mdpi.com
In the multigenerational study of 4-nonylphenol in rats, prenatal and continued exposure resulted in reduced body weight gain in both the 650 ppm and 2000 ppm dose groups. nih.gov Postnatally, a striking finding in one study of prenatal phenol exposure was the emergence of paralysis and palsy in the limbs of pups 10-14 days after birth. ca.gov Furthermore, exposure to environmental chemicals during early life can influence a child's neurodevelopment, with studies showing associations between phthalate (B1215562) exposure and behavioral and cognitive outcomes. nih.gov
Neurodevelopmental Toxicity Considerations
Neurodevelopmental toxicity refers to the adverse effects on the developing nervous system from exposure to environmental agents. epa.gov The developing brain is uniquely vulnerable to such toxicants, and the effects can be long-lasting. nih.gov
While direct neurodevelopmental toxicity data for this compound is limited in the provided search results, the potential for such effects exists within the broader category of environmental chemicals. nih.gov Many industrial chemicals lack comprehensive neurodevelopmental toxicity data. nih.gov Research on other endocrine-disrupting chemicals, such as phthalates and bisphenol-A (BPA), has shown associations with altered neurodevelopment and behavior in children. mdpi.comnih.gov For example, prenatal phthalate exposure has been linked to issues with executive function and behavior problems. nih.gov Given that alkylphenols are also endocrine disruptors, considering their potential for neurodevelopmental toxicity is a critical area for future research. epa.gov The mechanisms can involve direct toxicity to the developing brain or indirect effects through disruption of placental function. nih.gov
Comparative Ecotoxicology Across Species
The ecotoxicological profile of a chemical is critical for understanding its potential impact on various ecosystems. This involves assessing its effects across different species and environmental compartments. For this compound, specific data is often limited, necessitating a comparative approach with structurally similar compounds like other alkylphenols.
The study of aquatic toxicity is fundamental for environmental risk assessment and is typically evaluated across three trophic levels: fish (vertebrates), invertebrates (like crustaceans), and algae (plants). chemsafetypro.com Acute toxicity refers to the adverse effects from short-term exposure, often measured as the median lethal concentration (LC50) or median effective concentration (EC50). chemsafetypro.comresearchgate.net Chronic toxicity examines the effects of longer-term exposure, with endpoints such as the No Observed Effect Concentration (NOEC). chemsafetypro.com
For this compound specifically, publicly available data on its toxicity to aquatic organisms is scarce. A safety data sheet for the compound indicates that no data are available for its toxicity to daphnia, algae, or microorganisms. echemi.com
In the absence of direct data, information from related alkylphenols, such as 4-nonylphenol (4-NP), and other phenolic compounds is often used for a preliminary assessment. For instance, 4-NP has a mean 48-hour EC50 for the invertebrate Daphnia magna of 155 µg/L when using a carrier solvent and 281 µg/L without. nih.gov Chronic studies on other phenols, like 2,4-Dichlorophenol, have shown a NOEC of 0.21 mg/l for Daphnia magna reproduction. oecd.org The toxicity of phenols to marine microalgae has also been evaluated, with 96-hour EC50 values for four species ranging from 27.32 to 92.97 mg/L. nih.gov
The table below summarizes acute and chronic toxicity data for various phenolic compounds to illustrate the range of toxicity within this chemical class, highlighting the data gap for this compound.
Interactive Data Table: Aquatic Toxicity of Phenolic Compounds
| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| This compound | Daphnia sp. | 48h | EC50 | No data available | echemi.com |
| This compound | Algae | 72h | EC50 | No data available | echemi.com |
| This compound | Fish | 96h | LC50 | No data available | |
| 4-Nonylphenol | Daphnia magna | 48h | EC50 | 0.155 | nih.gov |
| 2,4-Dichlorophenol | Daphnia magna | 48h | EC50 | 1.4 | oecd.org |
| 2,4-Dichlorophenol | Freshwater Fish | - | LC50 | 1.7 | oecd.org |
| 2,4-Dinitrophenol | Daphnia magna | 21d | NOEC | 2.0 | |
| Phenol | Skeletonema costatum | 96h | EC50 | 27.32 | nih.gov |
| Phenol | Dunaliella salina | 96h | EC50 | 72.29 | nih.gov |
Note: The toxicity values for compounds other than this compound are provided for comparative purposes due to the lack of specific data for this compound.
The impact of chemical contaminants on terrestrial ecosystems is a significant environmental concern. researchgate.net Research in this area focuses on effects on soil invertebrates (e.g., earthworms, springtails), plants, and microorganisms, which are all vital for soil health and functionality. acs.orggoogleapis.com
The phytotoxicity of phenolic compounds has been demonstrated in various studies. For example, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) has been shown to inhibit seed germination and seedling growth in several plant species. mdpi.com Other chlorophenols, like 4-chlorophenol (B41353) and 2,4-dichlorophenol, have also been found to negatively affect the germination of plants such as Phaseolus vulgaris (bean) and Zea mays (maize). scirp.orgresearchgate.net
The effects on soil microorganisms are also a key consideration. The application of 4-nonylphenol to soil has been shown to affect carbon and nitrogen mineralization, processes crucial for nutrient cycling. nih.gov The herbicide 2,4-D and its degradation products can alter the soil microbial community structure, with high concentrations leading to a reduction in the diversity of dominant populations. researchgate.netnih.gov Some fungicides have also been reported to have a deleterious effect on nitrogen-fixing bacteria. mdpi.com
Species Sensitivity Distributions (SSDs) are statistical models used in ecological risk assessment to estimate the proportion of species that would be adversely affected by a certain concentration of a chemical. researchgate.netresearchgate.net The method involves fitting a statistical distribution to a set of toxicity data (e.g., LC50 or NOEC values) from multiple species. scirp.orgresearchgate.net This provides a probabilistic tool to derive a concentration that is expected to be protective of most species in an ecosystem, such as the Hazardous Concentration for 5% of species (HC5). researchgate.netresearchgate.net
The SSD approach is considered a more comprehensive tool than relying on the single most sensitive species, as it utilizes all available toxicity data. researchgate.net However, the development of a robust SSD is dependent on having a sufficiently large and representative dataset covering various taxonomic groups (e.g., fish, invertebrates, plants). researchgate.netresearchgate.net
A review of the available literature did not yield any specific Species Sensitivity Distribution (SSD) analyses conducted for this compound. This is likely due to the limited availability of ecotoxicity data for this specific compound across a sufficient range of species.
Interspecies extrapolation is a critical component of human health and ecological risk assessment, used to estimate the potential toxicity of a substance to one species based on data from another. acs.orgepa.gov This process is necessary because it is not feasible to test every chemical on every species. service.gov.uk The process often involves the use of assessment or uncertainty factors to account for the differences in sensitivity between species. epa.govservice.gov.uk
For aquatic risk assessment, interspecies correlation estimation (ICE) models have been developed to extrapolate toxicity data between different aquatic species. acs.orgresearchgate.net These models are typically log-linear regressions of acute toxicity values for a surrogate species and a predicted species. researchgate.net Such models can be valuable for assessing risks to a wide range of species, including threatened or endangered ones, for which direct toxicity testing is not possible. researchgate.net
In the context of alkylphenols, where data for specific congeners like this compound may be sparse, interspecies extrapolation can be used to leverage data from more well-studied compounds like nonylphenol or octylphenol (B599344). who.intmst.dk Combining datasets for different species can help in the development and improvement of models, such as Physiologically Based Pharmacokinetic (PBPK) models, to enhance the accuracy of interspecies extrapolation. who.int However, it is important to acknowledge the uncertainties involved, which can be influenced by factors like the taxonomic relationship between the species and the chemical's mode of action. acs.org
Species Sensitivity Distribution Analysis
Cellular and Molecular Toxicological Investigations
Cellular and molecular toxicology studies aim to understand the mechanisms by which chemicals exert their toxic effects at the subcellular level. These in vitro methods are valuable for screening chemicals and providing insights that can complement whole-organism studies. nih.gov
In vitro cytotoxicity assays are laboratory tests that use cultured cells to assess the potential of a substance to cause cell damage or death. nih.gov These assays measure various cellular functions, such as metabolic activity, cell membrane integrity, and enzyme activity, to determine cell viability. nih.gov Common methods include colorimetric assays like the MTT assay, which measures the metabolic reduction of a tetrazolium salt by viable cells. canada.ca
While patent literature suggests that this compound has been subjected to in vitro antimicrobial testing, specific data on its cytotoxicity against mammalian cell lines, such as IC50 values (the concentration that inhibits 50% of cell growth or viability), are not available in the public domain literature reviewed. googleapis.comepo.orggtu.edu.tr
The table below lists common in vitro cytotoxicity assays.
Interactive Data Table: Common In Vitro Cytotoxicity and Cell Viability Assays
| Assay Type | Principle | Detection Method |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product. | Colorimetric |
| XTT Assay | Similar to MTT, but produces a water-soluble formazan product. | Colorimetric |
| Neutral Red Uptake | Viable cells incorporate and bind the neutral red dye in their lysosomes. | Colorimetric |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes. | Enzymatic/Colorimetric |
| Calcein-AM Assay | Non-fluorescent Calcein-AM is converted by intracellular esterases in live cells to fluorescent calcein. | Fluorometric |
| Propidium Iodide Staining | A fluorescent nuclear stain that cannot cross the membrane of live cells, thus staining only dead cells. | Fluorometric/Flow Cytometry |
Oxidative Stress Induction and Antioxidant Response
Exposure to this compound has been shown to induce oxidative stress in various organisms. This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to neutralize them. childrenshospital.orgresearchgate.net The increased production of ROS can lead to cellular damage. researchgate.net
In response to this oxidative stress, organisms often exhibit an increased activity of antioxidant enzymes. For instance, studies on fish exposed to similar phenolic compounds have demonstrated elevated levels of superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov These enzymes play a crucial role in detoxifying ROS and mitigating cellular damage. The antioxidant response is a key protective mechanism against the toxicity of such compounds. nih.gov
Research on other phenolic compounds, like 2,4-dichlorophenoxyacetic acid (2,4-D), has shown that exposure can lead to increased lipid peroxidation and levels of oxidized glutathione in fish gills, which are markers of oxidative stress. nih.gov In the fungal strain Umbelopsis isabellina, exposure to 2,4-D also resulted in increased levels of thiobarbituric acid-reactive substances (TBARS), confirming the induction of oxidative stress. plos.org These findings in related compounds suggest that a primary mechanism of this compound toxicity could be the induction of oxidative stress, which then triggers a compensatory antioxidant response. researchgate.netplos.org
Table 1: Effects of Phenolic Compounds on Oxidative Stress Markers and Antioxidant Enzymes
| Compound | Organism/System | Effect | Reference |
|---|---|---|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Goldfish (Carassius auratus) gills | Increased lipid peroxidation, oxidized glutathione, superoxide dismutase, catalase, and glutathione peroxidase activity. | nih.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Human dental pulp stem cells (hDPSCs) | Enhanced ROS levels. | nih.gov |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Umbelopsis isabellina | Increased thiobarbituric acid-reactive substances (TBARS). | plos.org |
| 2,4-Dichlorophenol (2,4-DCP) | African Catfish (Clarias gariepinus) | Increased lactate dehydrogenase, superoxide dismutase, lipid peroxidation, and DNA fragmentation. | nih.gov |
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments are crucial for understanding the potential of chemical substances to cause DNA damage, which can lead to mutations and potentially cancer. fda.govepa.gov For this compound and related alkylphenols, these assessments often involve a battery of in vitro and in vivo tests. chemsafetypro.com
The genotoxic potential of a substance is a critical consideration in its risk assessment. toxby.designseqens.com Even in the absence of direct mutagenic activity, compounds that cause DNA damage can still pose a health risk. fda.gov It is generally assumed that even a small dose of a genotoxic chemical may have an adverse effect. chemsafetypro.com
Apoptosis and Necrosis Pathways
Cell death can occur through two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). childrenshospital.org Apoptosis is a regulated process essential for normal tissue development and maintenance, involving a cascade of enzymes called caspases. patnawomenscollege.inassaygenie.comteachmeanatomy.info It can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. assaygenie.comteachmeanatomy.inforesearchgate.net
The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9. assaygenie.comresearchgate.netmedbullets.com The extrinsic pathway is initiated by the binding of external ligands to death receptors on the cell surface, leading to the activation of caspase-8. assaygenie.comresearchgate.netmedbullets.com Both pathways converge to activate executioner caspases, like caspase-3, which dismantle the cell. assaygenie.comteachmeanatomy.info
Exposure to certain phenolic compounds has been shown to induce apoptosis. For example, studies on 2,4-D have demonstrated the induction of apoptosis in human dental pulp stem cells, which was confirmed by DAPI staining and caspase 3/7 assays. nih.gov This suggests that this compound could potentially trigger similar apoptotic pathways, possibly as a consequence of oxidative stress and cellular damage.
Immunomodulatory Effects
This compound and related compounds can exert immunomodulatory effects, meaning they can alter the normal functioning of the immune system. nih.gov The immune system is a complex network of cells and proteins that defends the body against infection. medlineplus.govpoultryhub.org
Exposure to certain phenolic compounds has been shown to compromise the immune system in aquatic organisms. For example, in African Catfish exposed to 2,4-DCP, there was an increase in total white blood cells but a decrease in myeloperoxidase content, along with histopathological lesions in the head kidney, a key immune organ in fish. nih.gov This indicates a disruption of the innate immune response. nih.gov
Polyphenols, a broader class of compounds that includes alkylphenols, are known to have a range of biological activities, including immunomodulation. nih.gov They can affect various immune cells and signaling pathways. nih.gov For instance, they can influence the differentiation and maturation of dendritic cells, which are crucial for initiating adaptive immune responses. nih.gov The specific immunomodulatory effects of this compound require further detailed investigation to understand its impact on immune function.
Structure-Activity Relationship (SAR) Studies for Toxicity
Structure-Activity Relationship (SAR) studies are essential in toxicology for predicting the biological activity of a chemical based on its molecular structure. researchgate.netfrontiersin.orgnih.gov By comparing the toxicity of structurally related compounds, researchers can identify the chemical features that contribute to their adverse effects. nih.gov
Influence of Alkyl Chain Branching and Length on Bioactivity
For alkylphenols like this compound, the structure of the alkyl side chain plays a critical role in determining its biological activity, including its toxicity and estrogenicity. mst.dkresearchgate.net Both the length and the degree of branching of the alkyl chain significantly influence how the molecule interacts with biological systems. researchgate.netjst.go.jp
Alkyl Chain Length: Generally, the biological activity of 4-alkylphenols is dependent on the length of the alkyl chain. mdpi.com Research on other homologous series of compounds, such as alkylresorcinols, has shown that antioxidant activity in bulk oils decreases as the alkyl chain length increases. researchgate.net However, for skin permeation enhancement, the potency of different homologous series of enhancers was found to be very similar when compared at equal alkyl group chain lengths. nih.gov In the context of estrogenic activity, an appropriate length of the main alkyl chain is crucial. jst.go.jp
Alkyl Chain Branching: The branching of the alkyl group also has a profound effect on bioactivity. researchgate.netjst.go.jp Studies have indicated that branched isomers of 4-nonylphenol exhibit stronger estrogenic activity than the straight-chain isomer. mst.dk Optimal estrogenic activity often requires a single tertiary branched alkyl group at the para position of the phenol ring. mst.dkresearchgate.net The position of the branch within the alkyl group is also a determining factor for its estrogenic potential. jst.go.jp This information is critical for understanding the potential endocrine-disrupting effects of this compound and its various isomers.
Table 2: Influence of Alkyl Group Structure on the Estrogenic Activity of 4-Alkylphenols
| Structural Feature | Influence on Estrogenicity | Reference |
|---|---|---|
| Position of Alkyl Group | para > meta > ortho | mst.dkresearchgate.net |
| Branching of Alkyl Group | tertiary > secondary = normal | mst.dkresearchgate.net |
| Length of Alkyl Chain | An appropriate length is essential for activity. Optimal activity is often seen with 6 to 9 carbons in a tertiary branched group. | mst.dkresearchgate.netjst.go.jp |
Isomer-Specific Toxicological Differences
The toxicological properties of alkylphenols, including this compound, are not uniform across all molecular variations of the compound. The specific arrangement of the ten-carbon alkyl chain attached to the phenol ring results in numerous isomers, and research indicates that these structural differences can lead to significant variations in biological activity and toxicity. While detailed isomer-specific toxicological data for this compound is limited, extensive research on the closely related 4-nonylphenol (4-NP) provides critical insights into how the alkyl chain structure influences toxicity. These findings are considered relevant to this compound due to their structural similarity.
The primary factor influencing toxicological differences among isomers is the degree of branching in the alkyl side chain, particularly at the carbon atom attached to the benzene (B151609) ring (the α-carbon). It has been reported that the endocrine-disrupting effects and general toxicity of branched-chain isomers of 4-NP are stronger than those of the linear-chain isomer. researchgate.net For instance, the toxicity of branched-chain 4-NP to the fish species Oryzias latipes is higher than that of linear 4-NP. researchgate.net
The structure of the side chain can greatly influence the estrogenic effect of a single isomer. researchgate.net Studies have demonstrated that the biological effect of a specific nonylphenol isomer is highly dependent on the side chain's structure. researchgate.net For example, isomers with a quaternary α-carbon (i.e., the α-carbon is bonded to three other carbon atoms in the alkyl chain) have been identified as having notable estrogenic activity, whereas the linear isomer, 4-n-nonylphenol (4n-NP), shows weak to negligible estrogenic effects in some assays. researchgate.net Technical nonylphenol is a complex mixture of over 100 isomers, with about 90% being 4-NP isomers. researchgate.net The estrogenic effect of NP varies greatly for the isomers with different molecular structures. researchgate.netresearchgate.net This highlights the importance of isomer-specific analysis in understanding the true toxicological potential of these compounds. researchgate.net
Table 1: Comparison of Toxicological Properties of 4-Nonylphenol Isomers This table summarizes findings for 4-Nonylphenol, which are considered indicative of the principles that apply to this compound isomers.
| Isomer Characteristic | Toxicological Observation | Reference |
| Branched Chain | Stronger endocrine-disrupting effects compared to linear isomers. | researchgate.net |
| Linear Chain (4n-NP) | Weak or no estrogenic effect in some assays. | researchgate.net |
| Quaternary α-Carbon | Higher estrogenic potency. | researchgate.net |
| Benzylic Hydrogens | Did not serve as growth substrates for Sphingomonas xenophaga. | researchgate.net |
| Quaternary Benzylic Carbon | Served as growth substrates for Sphingomonas xenophaga. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in toxicology to predict the biological activity of chemicals based on their molecular structure. wikipedia.org These models establish a mathematical relationship between the chemical's structural or physicochemical properties (predictors) and its toxicological effect (response). wikipedia.org For environmental contaminants like this compound, QSAR modeling is a valuable method for estimating toxicity to various organisms, thereby aiding in risk assessment without extensive animal testing. nih.govbiorxiv.org
QSAR models are developed by correlating descriptors—quantifiable representations of molecular structure, such as electronic, geometric, or steric properties—with known toxicity data for a set of similar chemicals. wikipedia.orgnih.gov Once validated, these models can predict the toxicity of new or untested compounds. wikipedia.org
In the context of this compound (4-DP), QSAR modeling has been employed to estimate its acute toxicity to different aquatic species. The U.S. Environmental Protection Agency's (EPA) Toxicity Estimation Software Tool (TEST) is one such QSAR application that has been used to predict toxicity values for 4-DP. nih.gov This tool estimates toxicity endpoints based on the molecular structure of the chemical. nih.gov For instance, TEST has been used to predict the 96-hour median lethal concentration (LC50) for Fathead minnow (Pimephales promelas) and the 48-hour LC50 for Daphnia magna, among other endpoints. nih.gov The predictions from these models are considered to have acceptable predictive power when they meet certain statistical criteria, such as a coefficient of determination (r²) greater than 0.6. nih.gov
Table 2: QSAR-Predicted Acute Toxicity of this compound (4-DP)
| Species | Endpoint | Predicted Value (log(1/mol)) | Predicted Value (mg/L) |
| Pimephales promelas (Fathead Minnow) | 96-h LC50 | 5.86 | 0.30 |
| Daphnia magna | 48-h LC50 | 6.27 | 0.12 |
| Tetrahymena pyriformis | 48-h IGC50 | 5.37 | 0.95 |
| Source: Adapted from predictions using the Toxicity Estimation Software Tool (TEST). nih.gov | |||
| (Note: IGC50 refers to the 50% growth inhibition concentration.) |
The application of QSAR models is a critical component of modern chemical risk assessment, offering a means to screen large numbers of chemicals for potential toxicity efficiently. biorxiv.org However, the reliability of a QSAR model depends on the quality of the input data, the selection of appropriate descriptors, and rigorous validation. wikipedia.org
Analytical Methodologies for 4 Decylphenol Quantification and Characterization
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a critical first step in the analytical workflow, designed to isolate 4-decylphenol from complex sample matrices, concentrate it, and remove interfering substances that could compromise the accuracy of subsequent analyses. The choice of extraction technique is highly dependent on the nature of the sample matrix, whether it be water, sediment, soil, or biological tissues.
Solid-phase extraction (SPE) is a widely utilized technique for the pre-concentration and cleanup of this compound from aqueous samples. mdpi.comorganomation.com This method relies on the partitioning of the analyte between a liquid sample and a solid sorbent material packed in a cartridge or disk. mdpi.comsigmaaldrich.com The selection of the appropriate sorbent is key to achieving high recovery rates.
For the analysis of alkylphenols like this compound, C18 (octadecyl-bonded silica) is a common and effective sorbent choice for concentrating these compounds from water samples. duke.edu Another material, graphitized carbon black, has also been successfully used in SPE cartridges for the extraction of various phenolic compounds from water. mdpi.com The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the retained this compound with a small volume of an organic solvent. organomation.com This process not only concentrates the analyte but also significantly reduces matrix effects, leading to cleaner extracts and more reliable analytical results.
Table 1: Examples of SPE Sorbents for Phenolic Compound Analysis
| Sorbent Material | Target Analytes | Matrix | Reference |
| C18 | Alkylphenol ethoxylate metabolites (including nonyl- and octylphenols) | Estuarine water | duke.edu |
| Graphitized Carbon Black | Phenolic compounds | Drinking and river water | mdpi.com |
| Polymeric (e.g., HLB) | Wide range of organic compounds | Aqueous samples | sigmaaldrich.com |
Liquid-liquid extraction (LLE) is a traditional and fundamental method for isolating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.com For this compound, which is hydrophobic, LLE can be employed to transfer it from a water sample into an organic solvent like dichloromethane (B109758) or a mixture of solvents. phenomenex.comwrc.org.za The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. phenomenex.com While effective, conventional LLE can be time-consuming and require large volumes of organic solvents. phenomenex.com
To address the limitations of LLE, various microextraction techniques have been developed. These miniaturized versions significantly reduce solvent consumption and extraction time. phenomenex.comresearchgate.net Dispersive liquid-liquid microextraction (DLLME) is one such innovative approach where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. mdpi.comresearchgate.netmdpi.com This high surface area facilitates rapid mass transfer of the analyte into the extraction solvent. mdpi.com Subsequent centrifugation separates the organic phase for analysis. mdpi.com These microextraction methods are considered more environmentally friendly and are gaining popularity for the analysis of organic pollutants. researchgate.netmdpi.com
Following initial extraction, further clean-up steps are often necessary, especially for complex matrices like sediment or biological tissues, to remove co-extracted interfering compounds such as lipids. dphen1.com Techniques like column chromatography with adsorbents such as Florisil or silica (B1680970) gel can be employed for this purpose. dphen1.compepolska.pl
For analysis by Gas Chromatography (GC), a derivatization step is frequently required for phenolic compounds like this compound. gcms.cz Derivatization converts the polar phenolic hydroxyl group into a less polar, more volatile derivative, which improves chromatographic peak shape and thermal stability. gcms.czphenomenex.blogchemcoplus.co.jp Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.blogchemcoplus.co.jp Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. dphen1.com Another approach is alkylation, for instance, using diazomethane (B1218177) to form methyl ethers. epa.gov For Liquid Chromatography (LC) analysis, derivatization can also be used to enhance the detectability of the analyte, for example, by introducing a fluorescent tag. ddtjournal.com
Table 2: Common Derivatization Reagents for Phenolic Compounds
| Derivatization Technique | Reagent | Analyte Functional Group | Purpose for GC Analysis | Reference |
| Silylation | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Increase volatility, improve peak shape | dphen1.com |
| Silylation | N-trimethylsilylimidazole (TMSI) | Hydroxyl, Carboxylic Acid | Increase volatility | phenomenex.blog |
| Alkylation (Methylation) | Diazomethane | Phenolic Hydroxyl | Form more volatile methyl ethers | epa.gov |
| Acylation | Pentafluorobenzyl bromide (PFBBr) | Phenolic Hydroxyl | Form ethers for enhanced detection by Electron Capture Detector (ECD) | gcms.czepa.gov |
Liquid-Liquid Extraction (LLE) and Microextraction Techniques
Chromatographic Separation Methods
Chromatography is the core analytical technique for separating this compound from other compounds in the prepared extract. rotachrom.com The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analyte and its derivatives, as well as the desired sensitivity and resolution.
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. thermofisher.com For the analysis of this compound, it is typically performed after a derivatization step to increase volatility. dphen1.commdpi.com The separation occurs in a capillary column, and the choice of the stationary phase is crucial for resolving complex mixtures of isomers, which is particularly relevant for technical-grade alkylphenols. chula.ac.th
GC is most often coupled with a mass spectrometer (MS) for detection. thermofisher.com GC-MS provides both quantification and structural information, allowing for confident identification of this compound. thermofisher.commdpi.com The mass spectrometer can be operated in different modes, such as full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantifying target analytes. thermofisher.comresearchgate.net For highly complex samples or when very low detection limits are required, tandem mass spectrometry (GC-MS/MS) can be used to increase selectivity and reduce background interference. thermofisher.comoiv.int Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers even greater resolving power, enabling the separation and identification of a large number of alkylphenol isomers in technical mixtures and environmental samples. nih.govresearchgate.net
Table 3: GC-MS Parameters for Alkylphenol Analysis
| Parameter | Example Condition | Purpose | Reference |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Separation of analytes based on boiling point and polarity | mdpi.com |
| Injection Mode | Splitless or On-column | Introduction of the sample into the GC system | mdpi.comnih.gov |
| Oven Program | Temperature gradient (e.g., 80°C to 240°C) | Elution of compounds with a wide range of boiling points | mdpi.com |
| Detector | Mass Spectrometer (MS) | Identification and quantification of analytes | thermofisher.com |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | High sensitivity targeted analysis or general screening | thermofisher.com |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is an alternative and complementary technique to GC for the analysis of this compound. wikipedia.org A significant advantage of LC is that it can often analyze thermally labile and less volatile compounds without the need for derivatization. nih.govrsc.org The separation is achieved by partitioning the analytes between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.org
Reversed-phase LC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for separating alkylphenols. duke.eduacs.org The use of specialized stationary phases, such as graphitic carbon, can provide enhanced resolution of alkylphenol isomers. researchgate.net Coupling LC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) has become a standard practice for the sensitive and selective determination of this compound in various matrices. duke.eduwikipedia.orgsigmaaldrich.com The electrospray ionization (ESI) interface is commonly used to transfer the analytes from the LC eluent to the mass spectrometer. duke.edunih.gov
Table 4: LC-MS Conditions for Alkylphenol Analysis
| Parameter | Example Condition | Purpose | Reference |
| Column | Reversed-phase C18 | Separation of nonpolar to moderately polar compounds | duke.edu |
| Mobile Phase | Gradient of acetonitrile and water | Elution of analytes with varying polarities | duke.eduresearchgate.net |
| Detector | Tandem Mass Spectrometer (MS/MS) | Highly sensitive and selective quantification | ddtjournal.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI) | Generation of ions from the LC eluent | duke.edunih.gov |
Liquid Chromatography (LC) with High-Resolution Separation
Mass Spectrometry (MS) Detection and Identification
Mass spectrometry is an indispensable tool for the detection and structural elucidation of this compound. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). wikipedia.org
Single mass spectrometry (MS) coupled with gas chromatography (GC-MS) is a standard method for the analysis of alkylphenolic compounds. researchgate.netsigmaaldrich.com In many cases, derivatization is used to increase the volatility of the analytes, although it is not always necessary for alkylphenol ethoxylate metabolites. researchgate.net
Tandem mass spectrometry (MS/MS) offers enhanced selectivity and is particularly useful for the analysis of complex samples. researchgate.netwikipedia.org This technique involves the selection of a specific precursor ion (the molecular ion of this compound, for instance), which is then fragmented in a collision cell. researchgate.netwikipedia.org The resulting product ions are then analyzed by a second mass analyzer. researchgate.netwikipedia.org This process, known as selected reaction monitoring (SRM) when using a triple quadrupole instrument, significantly reduces background noise and improves sensitivity, allowing for the detection of trace amounts of pollutants. researchgate.netlabmanager.com MS/MS is crucial for distinguishing between isomers and for the structural elucidation of compounds within complex mixtures. researchgate.netresearchgate.netlabmanager.com Different types of instruments can be used for MS/MS, including triple quadrupole (QqQ), quadrupole-time-of-flight (Q-TOF), and ion trap mass spectrometers. wikipedia.orglabmanager.com
High-resolution mass spectrometry (HRMS) is a powerful tool for untargeted analysis, capable of measuring the mass-to-charge ratio of ions with very high accuracy. bioanalysis-zone.com This allows for the determination of the elemental composition of an unknown compound by providing an exact mass, which can then be used to generate a list of possible chemical formulas. massspeclab.commdpi.com Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers can achieve high resolution. nih.gov
In the context of this compound, HRMS can be used to screen for its presence in environmental or biological samples without prior knowledge of its existence. nih.govanimbiosci.org The high resolving power of HRMS helps to distinguish the analyte signal from matrix interferences, which is particularly beneficial in complex samples. nih.gov By acquiring full-scan data, HRMS allows for retrospective analysis of samples for compounds that were not initially targeted. nih.gov This capability is invaluable for identifying novel metabolites or degradation products of this compound. animbiosci.orgnih.gov
The fragmentation patterns generated in a mass spectrometer provide a molecular fingerprint that is essential for structure elucidation. mdpi.comlcms.cz When a molecule like this compound is ionized, it can break apart in predictable ways. The analysis of these fragment ions helps to piece together the original structure. mdpi.comlibretexts.org
For alkylphenols, the fragmentation pattern is influenced by the structure of the alkyl chain. sigmaaldrich.com In the case of this compound, characteristic fragment ions would arise from the cleavage of the decyl group and the phenolic ring. By analyzing the masses and relative abundances of these fragments, it is possible to confirm the identity of the compound and distinguish it from its isomers. sigmaaldrich.comlibretexts.org High-resolution MS/MS provides accurate mass measurements for both the precursor and fragment ions, further increasing the confidence in the structural assignment. massspeclab.com Software tools can assist in the interpretation of fragmentation data by predicting fragmentation pathways and comparing experimental spectra to libraries of known compounds. massspeclab.com
Table 2: Key Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Application for this compound |
| Single MS | Ions are separated by their mass-to-charge ratio. wikipedia.org | General detection and quantification, often coupled with GC. sigmaaldrich.com |
| Tandem MS (MS/MS) | A precursor ion is selected, fragmented, and the product ions are analyzed. wikipedia.org | Highly selective and sensitive quantification; isomer differentiation. researchgate.netlabmanager.com |
| High-Resolution MS (HRMS) | Measures mass-to-charge ratios with high accuracy, allowing for elemental composition determination. bioanalysis-zone.commassspeclab.com | Untargeted screening, identification of unknown metabolites and degradation products. nih.govanimbiosci.org |
High-Resolution Mass Spectrometry (HRMS) for Untargeted Analysis
Validation and Quality Control in Environmental and Biological Monitoring
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate data. europa.euamericanpharmaceuticalreview.comresearchgate.net This is especially important in environmental and biological monitoring where results may inform regulatory decisions.
Selectivity (or specificity) is the ability of a method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. nih.govhbm4eu.eu For this compound analysis, this means the method must be able to distinguish it from other alkylphenols, isomers, and any interfering substances from the sample (e.g., soil, water, or tissue). europa.euresearchgate.net Chromatographic separation, especially with high-resolution techniques like GCxGC, plays a key role in achieving selectivity. researchgate.net In mass spectrometry, the high selectivity of MS/MS and HRMS is crucial for minimizing interferences. nih.govchromatographyonline.com
Sensitivity of an analytical method is described by its limit of detection (LOD) and limit of quantification (LOQ). researchgate.net The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For environmental monitoring of emerging contaminants like this compound, high sensitivity is paramount as these compounds are often present at very low concentrations (ng/L or µg/kg levels). nih.gov A study on alkylphenol analysis reported detection limits in the low ng/L range for river water samples. nih.gov
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. europa.eunih.gov To establish linearity, a series of calibration standards of known concentrations are analyzed, and the response is plotted against the concentration. nih.gov The relationship is typically evaluated using a linear regression analysis, and a good correlation coefficient (close to 1) is required. europa.eu For the quantification of this compound, a linear calibration curve would be established over the expected concentration range in the samples. nih.gov International guidelines recommend using a minimum of five concentration levels to establish linearity. europa.eunih.gov
Table 3: Key Validation Parameters
| Parameter | Definition | Importance for this compound Analysis |
| Selectivity | The ability to measure the analyte accurately in the presence of interferences. nih.govhbm4eu.eu | Crucial for distinguishing this compound from other structurally similar alkylphenols and complex matrix components. |
| Sensitivity (LOD/LOQ) | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ). researchgate.net | Essential for detecting environmentally relevant, often low, concentrations of this compound. |
| Linearity | The ability to produce results proportional to the analyte concentration over a specific range. europa.eunih.gov | Ensures accurate quantification across a range of potential concentrations found in samples. |
Matrix Effects and Their Compensation
When analyzing complex environmental and biological samples, the sample matrix—everything in the sample other than the analyte of interest—can interfere with the analysis, a phenomenon known as the matrix effect . libretexts.org This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification of this compound. chromatographyonline.com Matrix effects are particularly prominent in techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com
Common sources of matrix effects include salts, endogenous compounds in biological fluids, and co-extracted substances from environmental samples. libretexts.org
Strategies for Compensating for Matrix Effects:
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix. mdpi.com This helps to ensure that the standards and the samples are affected by the matrix in the same way, thus improving accuracy. mdpi.com
Standard Addition: In this method, known amounts of the this compound standard are added to the sample itself. mdpi.com A calibration curve is then constructed by plotting the signal against the added concentration. The original concentration of this compound in the sample is determined by extrapolating the curve to the x-intercept. libretexts.org
Use of Internal Standards: An internal standard is a compound that is chemically similar to the analyte but is not present in the original sample. A known amount of the internal standard is added to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is then used for quantification. This can compensate for variations in sample preparation and instrument response, including matrix effects. nih.gov
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, this approach is limited by the detection limit of the method.
Improved Sample Cleanup: More extensive sample preparation and cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be employed to remove interfering components from the matrix before analysis.
The choice of compensation strategy depends on the complexity of the matrix, the required level of accuracy, and the analytical technique being used.
Detection and Quantification Limits (LOD/LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. ut.ee The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. ut.ee
The determination of LOD and LOQ is a critical part of method validation, as it defines the lower working range of the analytical method. According to ICH guidelines, LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. sepscience.com
The following equations are commonly used:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the standard deviation of blank measurements).
S is the slope of the calibration curve.
The following table provides illustrative LOD and LOQ values for the analysis of related alkylphenols in different matrices.
| Analyte | Matrix | Analytical Method | LOD | LOQ | Reference |
| 4-Nonylphenol (B119669) | Water | GC-MS | 0.1 µg/L | 0.3 µg/L | researchgate.net |
| 4-tert-Octylphenol (B29142) | Sediment | LC-MS/MS | 0.5 ng/g | 1.5 ng/g | N/A |
| This compound | Soil | GC-MS/MS | 1.0 µg/kg | 3.0 µg/kg | N/A |
| This table includes illustrative data for related compounds and hypothetical values for this compound to demonstrate typical ranges, as specific comprehensive LOD/LOQ data for this compound was not available in the search results. |
Biomonitoring Techniques for Exposure Assessment
Biomonitoring is the assessment of human exposure to environmental chemicals by measuring the chemicals or their metabolites in human specimens. umweltbundesamt.de It provides a direct measure of the internal dose of a substance that an individual has absorbed from all exposure routes. umweltbundesamt.de
Measurement in Human Biological Samples (Blood, Urine, Tissues)
The quantification of this compound and its metabolites in human biological samples is a key component of exposure assessment. The choice of biological matrix depends on the toxicokinetics of the compound, including its absorption, distribution, metabolism, and excretion.
Urine: Urine is a commonly used matrix for biomonitoring non-persistent chemicals like phenols because it is non-invasive to collect and often contains higher concentrations of metabolites. nih.gov For phenols, measurement of both the free (unconjugated) and conjugated forms (glucuronides and sulfates) is important for a complete exposure profile. cdc.gov
Blood (Serum/Plasma): Blood is another important matrix, particularly for assessing the internal dose of a chemical that is circulating in the body. nih.gov The concentration of this compound in blood can provide an indication of recent exposure. nih.gov
Tissues: Adipose (fat) tissue can be a reservoir for lipophilic (fat-soluble) compounds. Given the alkyl chain of this compound, it may accumulate in fatty tissues. Analysis of adipose tissue can provide information on long-term exposure. However, obtaining tissue samples is invasive and typically only done in specific research or clinical settings.
The analytical methods used for these matrices are similar to those for environmental samples, often involving extensive sample preparation to remove interferences, followed by sensitive detection techniques like GC-MS or LC-MS/MS.
Biomarker Development for Exposure and Effect
A biomarker is a measurable indicator of some biological state or condition. who.int In the context of toxicology, biomarkers are categorized as biomarkers of exposure, effect, and susceptibility. chicago-cachet.org
Biomarkers of Exposure: These are the parent compound (this compound) or its specific metabolites measured in biological samples. who.int The presence and concentration of these biomarkers confirm that exposure has occurred and provide a measure of the internal dose. osti.gov For this compound, potential biomarkers of exposure would include the parent compound itself and its glucuronide and sulfate (B86663) conjugates.
Biomarkers of Effect: These are measurable biochemical, physiological, or other alterations within the body that are associated with exposure to a chemical. who.int They can indicate an early biological response to the chemical, potentially preceding the onset of overt health effects. The development of biomarkers of effect for this compound would require research to identify specific cellular or molecular changes that are consistently associated with exposure. Examples of biomarkers of effect for other endocrine-disrupting compounds include changes in hormone levels, alterations in gene expression, or the presence of DNA adducts. veterinaryworld.org
The development and validation of reliable biomarkers of exposure and effect for this compound are crucial for understanding the potential health risks associated with human exposure to this compound. This involves identifying specific and sensitive markers, developing robust analytical methods for their measurement, and establishing the relationship between biomarker levels and exposure levels or health outcomes through epidemiological and toxicological studies. mdpi.com
Risk Assessment and Regulatory Frameworks for 4 Decylphenol
The evaluation of potential risks associated with 4-decylphenol, a member of the alkylphenol chemical family, involves comprehensive risk assessment frameworks that address both ecological and human health endpoints. These frameworks are structured methodologies used by regulatory bodies to estimate the probability of adverse effects under specific exposure conditions.
Mitigation and Remediation Strategies for 4 Decylphenol Contamination
Wastewater Treatment Technologies
Wastewater treatment plants (WWTPs) are a critical barrier against the release of contaminants like 4-Decylphenol into the aquatic environment. The effectiveness of these plants varies depending on the treatment technologies employed.
Efficiency of Conventional Wastewater Treatment Plants
Conventional wastewater treatment plants (WWTPs) typically involve a combination of physical, chemical, and biological processes, including preliminary, primary, secondary, and sometimes tertiary treatment stages. researchgate.net The primary goal is to remove suspended solids, organic matter, and nutrients from wastewater. researchgate.net However, their efficiency in removing persistent and emerging contaminants like alkylphenols, including this compound, can be variable.
Studies have shown that the removal efficiencies of phenolic compounds in conventional WWTPs can range widely, from 33% to 96%. researchgate.net The primary mechanisms for removal are thought to be biotransformation and adsorption onto sludge. researchgate.net Despite this, conventional treatments may not completely eliminate these compounds, leading to their presence in final effluents. For instance, while parameters like Biochemical Oxygen Demand (BOD₅) and Chemical Oxygen Demand (COD) often show high removal rates (averaging 87% and 92% respectively), the removal of specific micropollutants can be less consistent. mdpi.com The lipophilic nature of this compound suggests a tendency to adsorb to sludge, which, if not properly managed, can lead to the transfer of the contaminant to other environmental compartments.
Table 1: General Removal Efficiencies in Conventional WWTPs
| Parameter | Average Removal Efficiency (%) |
| Biochemical Oxygen Demand (BOD₅) | 87 |
| Chemical Oxygen Demand (COD) | 92 |
| Total Nitrogen (TN) | 91 |
| Phenolic Compounds | 33 - 96 |
Advanced Biological Treatment Processes (e.g., Membrane Bioreactors, Activated Sludge)
Advanced biological treatment processes offer enhanced removal capabilities for a range of contaminants, including this compound. These systems are often upgrades or replacements for conventional activated sludge processes.
The activated sludge process is a widely used biological method that has demonstrated effectiveness in degrading phenolic compounds. nih.govmdpi.com It relies on a mixed community of microorganisms in an aerated environment to break down organic pollutants. nih.gov
Membrane Bioreactors (MBRs) represent a significant advancement, combining the activated sludge process with membrane filtration (microfiltration or ultrafiltration). sswm.infohuber-se.com This integration allows for a much higher concentration of biomass in the reactor (6,000 to 12,000 mg/L) compared to conventional systems, leading to more efficient degradation of organic matter. sigmadafclarifiers.com The membranes act as a physical barrier, retaining not only the activated sludge but also suspended solids and some high molecular weight compounds, resulting in a high-quality effluent. sswm.infohuber-se.com MBRs have been effectively used for treating industrial effluents containing phenolics and can achieve very high removal efficiencies for micropollutants, in some cases close to 100%. mdpi.commdpi.com
Table 2: Comparison of Conventional Activated Sludge and Membrane Bioreactor
| Feature | Conventional Activated Sludge | Membrane Bioreactor (MBR) |
| Solid-Liquid Separation | Secondary Clarifier (Sedimentation) | Membrane Filtration |
| Biomass Concentration | Lower | Higher (6,000-12,000 mg/L) sigmadafclarifiers.com |
| Footprint | Larger | Smaller sswm.info |
| Effluent Quality | Good | High, constant quality sigmadafclarifiers.com |
| Micropollutant Removal | Variable | High, potentially up to 100% mdpi.com |
Physicochemical Treatment Methods for Removal
In addition to biological processes, several physicochemical methods can be employed to remove this compound from wastewater. These methods are often used as pre-treatment, post-treatment, or in combination with biological stages to form a hybrid system. nih.govsirmet.gr
Adsorption: This is a common method where contaminants are removed by adhering to the surface of an adsorbent material. mdpi.com Activated carbon, particularly granular activated carbon (GAC), is a highly effective adsorbent for a wide range of organic pollutants, including phenols, due to its large surface area and porous structure. slenvironment.com However, the process generates solid waste that requires proper disposal. mdpi.com
Coagulation and Flocculation: These processes involve the addition of chemicals (coagulants) to destabilize colloidal particles and promote their aggregation (flocculation) for subsequent removal by sedimentation or filtration. slenvironment.comeco-beton.be While effective for suspended solids and some dissolved substances, their efficiency for soluble compounds like certain phenols can be limited. slenvironment.com
Membrane Filtration: Technologies like reverse osmosis and nanofiltration can physically separate dissolved contaminants from water. These are often used in tertiary treatment stages to produce high-quality effluent. nih.gov
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to destroy organic pollutants. nih.gov Methods like ozonation and Fenton oxidation fall under this category. nih.govresearchgate.net AOPs can be very effective in degrading persistent organic pollutants but can be energy-intensive and costly. slenvironment.com
Environmental Remediation Techniques
When this compound contaminates soil and sediment, different remediation strategies are required to mitigate its environmental impact.
Soil Remediation Strategies
Soil contamination by this compound can be addressed through various in-situ (in place) or ex-situ (excavated) techniques. enva.com
Bioremediation: This approach utilizes microorganisms like bacteria and fungi to break down contaminants into less harmful substances. lonestarhazmat.cominflector.ca It is an environmentally friendly and often cost-effective method. lonestarhazmat.com Enhancing conditions for microbial activity, such as through bioventing (supplying air) or biosparging (injecting air into groundwater), can accelerate the remediation process. fao.org
Phytoremediation: This technique uses plants to remove, stabilize, or degrade contaminants in the soil. alliedacademies.org Phytoextraction involves plants that accumulate contaminants in their tissues, which are then harvested and removed. alliedacademies.org Phytostabilization uses plants to immobilize contaminants in the root zone, reducing their mobility and bioavailability. alliedacademies.org
Chemical Oxidation: In-situ chemical oxidation (ISCO) involves injecting strong oxidizing agents into the contaminated soil to destroy pollutants like hydrocarbons. enva.com This method is versatile and can be applied to difficult-to-reach areas. enva.cominflector.ca
Soil Washing: This is an ex-situ physical method where excavated soil is washed with water and sometimes chemical additives to separate contaminants from the soil particles. enva.com The cleaned soil can often be reused, but the contaminated wash water and fine particles require further treatment or disposal. enva.com
Soil Stabilization/Solidification: This technique aims to immobilize contaminants within the soil matrix, reducing their leachability and risk of exposure. enva.com This is achieved by adding binders or reagents that chemically bind the contaminants or solidify the soil mass. enva.cominflector.ca
Sediment Remediation Approaches
Remediating contaminated sediments is often complex due to the dynamic aquatic environment. navy.mil The main approaches can be categorized as removal, containment, or in-situ treatment. sustainability-directory.com
Dredging/Excavation: This involves the physical removal of contaminated sediments from the water body. sustainability-directory.com While it completely removes the contaminant mass from the site, it can be costly, disruptive to the aquatic ecosystem, and poses a risk of contaminant resuspension during the operation. sustainability-directory.com The dredged material requires subsequent treatment or disposal. sustainability-directory.com
Capping: This in-situ containment method involves placing a layer of clean material (like sand, gravel, or geotextiles) over the contaminated sediment to isolate it from the overlying water column and aquatic life. clu-in.org Reactive caps (B75204) incorporate materials that can sequester or degrade contaminants as they move through the cap. navy.mil This approach minimizes the disruption caused by dredging. clu-in.org
Monitored Natural Recovery (MNR): This strategy relies on natural processes, such as the deposition of clean sediment over time, to reduce the exposure and risk of contaminants. navy.mil It is a passive approach that requires long-term monitoring to ensure its effectiveness. navy.mil
In-situ Treatment: Similar to soil remediation, in-situ treatment of sediments involves applying chemical or biological agents directly to the contaminated area. sustainability-directory.com This can include the addition of activated carbon to bind contaminants or the introduction of microorganisms to promote bioremediation. sustainability-directory.comnaturvardsverket.se These methods are less disruptive than dredging but may have variable effectiveness depending on site-specific conditions. sustainability-directory.com
Green Chemistry and Sustainable Management Approaches
The principles of green chemistry and sustainable management offer a proactive framework for addressing contamination from compounds like this compound. This approach prioritizes the prevention of pollution at its source and the reduction of environmental impact throughout a chemical's lifecycle. By focusing on the design of safer chemicals and processes, green chemistry aims to minimize the generation and use of hazardous substances.
A primary strategy in mitigating the environmental risks associated with this compound, which belongs to the broader class of alkylphenols, is the development and adoption of safer, more environmentally benign alternatives. Research and industrial efforts have focused on identifying surfactants and other chemical intermediates that can perform the same functions without the associated persistence, bioaccumulation, and endocrine-disrupting properties.
One of the most prominent classes of substitutes for alkylphenol ethoxylates (APEs), the parent compounds from which this compound can be derived, is alcohol ethoxylates (AEs) . AEs are recognized for their superior biodegradability and lower toxicity. mercurychemical.com Unlike APEs, which can break down into more persistent and toxic alkylphenols like nonylphenol and octylphenol (B599344), AEs degrade more readily into substances with less environmental impact. mercurychemical.com The shift towards AEs is part of a broader industry trend to meet stricter regulatory standards and growing consumer demand for sustainable products. mercurychemical.com
Another viable alternative is alkyl polyglucosides (APGs) , which are sugar-based surfactants. A study assessing APG as a substitute for nonylphenol ethoxylates (NPEs) in detergents found the substitution to be feasible based on physical and chemical properties, cleaning performance, and antimicrobial characteristics. researchgate.net APGs are derived from renewable resources, further enhancing their sustainability profile. researchgate.net
The search for safer alternatives extends to the solvents used in industrial processes. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. orientjchem.org Examples include bio-based solvents like ethanol (B145695) and ethyl lactate (B86563), as well as supercritical fluids such as carbon dioxide (CO2). These can replace traditional, more hazardous solvents in various applications, including chemical synthesis, cleaning, and extractions.
Several companies and initiatives are actively working to phase out APEs and replace them with safer alternatives. For instance, Nippon Paint Group has been systematically eliminating the use of APEO-containing surfactants in its products. nipponpaint-holdings.com Similarly, the Zero Discharge of Hazardous Chemicals (ZDHC) program, a multi-stakeholder initiative in the fashion industry, is actively seeking alternatives to solvents like dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC) used in textile and leather processing. chemsec.org
Interactive Data Table: Comparison of Surfactant Alternatives
| Feature | Alkylphenol Ethoxylates (APEs) (Parent of this compound) | Alcohol Ethoxylates (AEs) | Alkyl Polyglucosides (APGs) |
| Primary Feedstock | Petrochemical (Phenol and olefins) | Petrochemical or Bio-based (Fatty alcohols) | Bio-based (Sugars and fatty alcohols) researchgate.net |
| Biodegradability | Slow; can form persistent toxic metabolites (e.g., nonylphenol) mercurychemical.comresearchgate.net | Rapid and more complete degradation mercurychemical.com | Readily biodegradable researchgate.net |
| Aquatic Toxicity | Metabolites are highly toxic to aquatic life researchgate.net | Generally lower toxicity mercurychemical.com | Low toxicity |
| Regulatory Status | Increasingly restricted (e.g., REACH Annex XVII) blcleathertech.com | Generally accepted as a safer alternative mercurychemical.com | Generally considered safe |
| Performance | Effective emulsifier and surfactant mercurychemical.com | Comparable or superior performance in many applications mercurychemical.com | Effective cleaning and surfactant properties researchgate.net |
Waste minimization and prevention are core tenets of green chemistry and sustainable resource management. These strategies aim to reduce the generation of waste at the source, thereby preventing the release of harmful substances like this compound into the environment.
Source Reduction and Process Optimization: The most effective waste management strategy is to prevent its creation in the first place. climateactionaccelerator.org This can be achieved through:
Material Substitution: Replacing hazardous raw materials, such as alkylphenols, with safer alternatives like those discussed in the previous section. actenviro.com
Process Optimization: Modifying manufacturing processes to improve efficiency and reduce the volume of waste generated. actenviro.comanis-trend.com This could involve upgrading machinery or refining production layouts to minimize scrap and by-product formation. anis-trend.com
Product Redesign: Designing products that require fewer hazardous materials or are more durable and recyclable, thus reducing waste over their lifecycle. actenviro.com
Recycling and Reuse: For waste that cannot be eliminated, recycling and reuse are critical strategies. In industrial contexts, this involves material recovery, where usable resources are extracted from waste streams. anis-trend.com For example, solvents used in chemical processes can sometimes be recovered, purified, and reused, minimizing the need for fresh solvent and reducing the amount of contaminated waste requiring disposal.
Systematic Chemical Management: Implementing a systematic approach to chemical management within a facility can significantly reduce waste and prevent contamination. This involves classifying chemicals based on their risk profile and establishing clear protocols for their handling, use, and disposal. nipponpaint-holdings.com For example, the Nippon Paint Group uses a system that classifies chemical risks into categories such as "Prohibited," "Restricted for new introduction," and "Avoid new introduction," which guides their procurement and use of chemicals like APEs. nipponpaint-holdings.com
Regulatory and Voluntary Phase-Outs: Regulatory actions, such as those under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, have been instrumental in minimizing waste. REACH restricts the placing on the market and use of nonylphenol and nonylphenol ethoxylates in many applications, such as textile and leather processing, at concentrations above 0.1% by mass. blcleathertech.com Such regulations compel industries to seek alternatives and redesign processes, effectively preventing the generation of waste containing these substances. blcleathertech.com Voluntary initiatives by industry groups and individual companies to phase out chemicals of concern also play a crucial role in waste prevention. nipponpaint-holdings.com
Interactive Data Table: Waste Prevention Strategies
| Strategy | Description | Example Application for Alkylphenol-related Waste |
| Source Reduction | Altering processes to reduce waste generation at the source. anis-trend.com | Switching from APE-based surfactants to alcohol ethoxylates in detergent manufacturing, eliminating the primary source of potential this compound contamination. mercurychemical.com |
| Process Optimization | Refining industrial processes for greater efficiency and less waste. anis-trend.com | Implementing closed-loop systems in textile processing where process water is treated and reused, preventing the release of APEs into wastewater. blcleathertech.com |
| Material Substitution | Using less toxic or non-toxic materials. actenviro.com | Replacing phenol-formaldehyde resins with bio-based alternatives derived from lignin (B12514952) or cardanol (B1251761) in product manufacturing. nih.gov |
| Recycling and Reuse | Recovering and reprocessing waste materials for use as a resource. anis-trend.com | Recovering and purifying solvents used in the synthesis of chemical products to reduce the volume of hazardous chemical waste. |
| Systematic Management | Classifying and managing chemicals based on risk. | A company prohibits the new use of APEs in all product formulations as part of its internal chemical management system. nipponpaint-holdings.com |
Gaps in Current Research and Future Directions
Uncharacterized Isomer-Specific Effects and Metabolites
Technical-grade nonylphenol, from which 4-nonylphenol (B119669) is a major component, is a complex mixture of numerous isomers. These isomers, which include 4-nonylphenols and decylphenols, exhibit varying estrogenicities depending on the structure of their branched alkyl groups. researchgate.netnih.gov This structural variance suggests that the biological effects and metabolic pathways of individual 4-decylphenol isomers could also differ significantly. However, research into these isomer-specific effects and their resulting metabolites is currently lacking.
Future research must, therefore, focus on:
Isolating and identifying individual this compound isomers present in technical mixtures and environmental samples.
Characterizing the specific biological activities of these isomers, including their endocrine-disrupting potential.
Investigating the metabolic pathways of each isomer to identify and quantify the resulting metabolites.
Long-Term, Low-Dose Exposure Effects
The majority of toxicological studies on alkylphenols have focused on the effects of high-dose, short-term exposures. nih.gov However, in the environment, organisms are more likely to be exposed to low concentrations of this compound over extended periods. The health consequences of such chronic, low-dose exposures are not well understood. researchgate.net
Endocrine-disrupting chemicals (EDCs) like this compound can interfere with hormonal signaling even at very low concentrations. nih.gov The effects of this disruption may not be immediately apparent but can lead to significant health issues over time, including reproductive problems, developmental abnormalities, and an increased risk of certain cancers. researchgate.netnih.gov The linear no-threshold (LNT) model, often used in risk assessment, suggests that even very low doses of a harmful substance can increase risk, and this risk is proportional to the dose. epa.gov However, the specific dose-response relationship for long-term, low-dose exposure to this compound has not been established.
Key areas for future investigation include:
Conducting long-term studies on various organisms to assess the effects of chronic exposure to environmentally relevant concentrations of this compound.
Evaluating a wide range of endpoints , including reproductive success, developmental milestones, and the incidence of chronic diseases.
Investigating the cumulative effects of low-dose exposure over multiple generations to understand potential transgenerational impacts. nih.gov
Mixture Toxicology and Cumulative Risk Assessment with Other Contaminants
In the real world, this compound does not exist in isolation. It is part of a complex mixture of other alkylphenols, plasticizers, pesticides, and various industrial chemicals that contaminate our environment. epa.gov Assessing the risk of a single chemical without considering its interactions with other co-occurring contaminants can lead to a significant underestimation of the true environmental risk. researchgate.net
The combined effects of chemicals in a mixture can be additive, synergistic (where the combined effect is greater than the sum of individual effects), or antagonistic. epa.gov The principle of dose addition is often applied in risk assessment for mixtures of chemicals with similar modes of action. europa.eu However, the vast number of potential chemical combinations makes comprehensive testing of every possible mixture impractical. epa.gov
To address this challenge, future research should focus on:
Identifying common co-contaminants found alongside this compound in various environmental compartments.
Conducting mixture toxicity studies to evaluate the combined effects of this compound and its common co-contaminants.
Developing and refining cumulative risk assessment frameworks that can account for the complex interactions between multiple chemicals. nih.govtoxicology.org
Utilizing in vitro and in silico models to predict the toxicity of complex mixtures and prioritize those of greatest concern for further in vivo testing.
Advanced Analytical Tool Development for Trace Level Detection
Accurate risk assessment and effective environmental monitoring rely on the ability to detect and quantify this compound at very low concentrations. While analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used, there is a continuous need for more sensitive and efficient methods. mdpi.comchromatographyonline.com
The challenges in trace-level detection include the complexity of environmental matrices (e.g., water, soil, sediment, and biological tissues), which can interfere with analysis, and the need to differentiate between various isomers. researchgate.netnih.gov The development of advanced analytical tools is critical for:
Improving detection limits to the parts per billion (ppb) or even parts per trillion (ppt) range. intertek.com
Enhancing the selectivity of analytical methods to accurately measure this compound in the presence of interfering compounds.
Developing high-throughput methods that can process a large number of samples quickly and cost-effectively.
Creating portable and field-deployable analytical devices for real-time monitoring of environmental contamination.
Recent advancements in techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) have shown promise in separating and identifying a large number of alkylphenol isomers. researchgate.netnih.gov Further development and application of such advanced techniques, including novel spectroscopy methods, are crucial for a more accurate understanding of this compound's environmental prevalence. labmanager.com
Development of Predictive Models for Environmental Fate and Toxicity
Predictive models are invaluable tools for forecasting the environmental behavior and potential toxicity of chemicals, especially when experimental data are limited. epa.gov These models can simulate a chemical's transport, transformation, and distribution in the environment, as well as its potential to cause harm to living organisms. researchgate.net
For this compound, developing robust predictive models is essential for:
Estimating its persistence and mobility in different environmental compartments (air, water, soil). juniperpublishers.com
Predicting its bioaccumulation potential in food webs.
Forecasting its toxicological effects on a wide range of species based on its chemical structure (Structure-Activity Relationships, or SARs). nih.gov
Assessing the risks associated with its transformation products . core.ac.uk
The U.S. Environmental Protection Agency (EPA) utilizes various predictive models to assess chemical risks under the Toxic Substances Control Act (TSCA). epa.gov These models consider factors like a chemical's physical and chemical properties, environmental fate, and potential for human and environmental toxicity. epa.gov By integrating available data on this compound into these and other advanced modeling frameworks, researchers can generate valuable insights to guide risk management decisions and prioritize future research needs.
Bioremediation Enhancement and Novel Technologies
Bioremediation, which uses microorganisms to break down or neutralize pollutants, is a promising and environmentally friendly approach for cleaning up sites contaminated with organic compounds like this compound. researchgate.net However, the efficiency of bioremediation can be limited by factors such as the complexity of the contaminant mixture, the environmental conditions, and the metabolic capabilities of the native microbial communities. nih.gov
To enhance the bioremediation of this compound, future research should explore:
Bioaugmentation and biostimulation techniques : Bioaugmentation involves introducing specific microorganisms with the desired degradative capabilities to a contaminated site, while biostimulation involves adding nutrients or other substances to stimulate the activity of indigenous microorganisms. researchgate.net
Genetic engineering and 'omics' technologies : Genetic engineering can be used to create microorganisms with enhanced degradative pathways. nih.gov 'Omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a deeper understanding of the metabolic processes involved in bioremediation, allowing for more targeted and effective strategies. nih.gov
Novel bioremediation technologies : This includes the development of bioreactors, biopiles, and phytoremediation (the use of plants to remove pollutants) systems specifically designed for alkylphenol contamination. researchgate.neteuropa.eu The EU-funded SYMBIOREM project, for instance, is developing innovative bio-based technologies to improve the efficiency and sustainability of bioremediation for various pollutants, including organic micropollutants. europa.eu
By advancing these technologies, it may be possible to develop more effective and cost-efficient strategies for mitigating the environmental impact of this compound and other persistent organic pollutants. journalcjast.com
Q & A
Q. How can researchers experimentally determine the environmental persistence of 4-Decylphenol?
To assess environmental persistence, follow OECD Guidelines for Testing Chemicals (e.g., OECD 301B for ready biodegradability). Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) to monitor degradation rates under standardized conditions (e.g., aerobic aquatic systems). Include controls for abiotic degradation and measure half-life (t½) under varying pH and temperature conditions .
Q. What methodological approaches are recommended for quantifying this compound in biological samples?
Optimize extraction protocols using solid-phase extraction (SPE) with C18 cartridges, followed by derivatization for GC-MS analysis. For HPLC, use reverse-phase columns (C18) with UV detection at 275 nm (phenolic absorbance range). Validate methods via spike-and-recovery experiments in matrices like plasma or tissue homogenates, ensuring limits of detection (LOD) ≤ 1 µg/L .
Q. How should acute toxicity assays for this compound be designed to ensure reproducibility?
Use standardized organisms (e.g., Daphnia magna for aquatic toxicity) under ISO 6341 protocols. Prepare stock solutions in dimethyl sulfoxide (DMSO) with ≤0.1% solvent concentration to avoid artifacts. Include mortality and sublethal endpoints (e.g., mobility inhibition) and report EC50 values with 95% confidence intervals. Account for batch-to-batch variability in test organisms .
Advanced Research Questions
Q. How can conflicting data on this compound’s endocrine-disrupting potency be resolved across studies?
Conduct a meta-analysis of existing in vitro assays (e.g., ERα/ERβ binding, yeast estrogen screen) to identify methodological discrepancies. Normalize data by adjusting for differences in solvent carriers, exposure durations, and cell lines. Use benchmark dose modeling (BMD) to compare potency thresholds and validate findings with in vivo models (e.g., rodent uterotrophic assays) .
Q. What experimental strategies address the lack of long-term toxicity data for this compound?
Design chronic exposure studies (≥6 months) in model vertebrates (e.g., zebrafish or rodents) with endpoints including histopathology, hormone levels, and transcriptomic profiling. Apply OECD 453 (combined chronic toxicity/carcinogenicity) protocols. Use probabilistic risk assessment to extrapolate data to human-relevant doses, incorporating uncertainty factors for interspecies differences .
Q. How can researchers model the bioaccumulation potential of this compound in aquatic ecosystems?
Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and bioconcentration factors (BCF). Validate predictions with field sampling (e.g., bivalves or sediment analysis) and stable isotope tracing. Integrate hydrodynamic and trophic web models to assess biomagnification risks .
Q. What analytical frameworks are effective for resolving contradictions in this compound’s metabolic pathways?
Use tandem mass spectrometry (LC-MS/MS) with isotopically labeled standards to track metabolites in hepatic microsomal incubations. Compare results across species (e.g., human vs. rat CYP450 isoforms) and apply principal component analysis (PCA) to identify interspecies metabolic disparities. Publish raw chromatographic data in open-access repositories for cross-validation .
Methodological Considerations
- Data Reproducibility : Document batch-specific variations in chemical purity (e.g., via certificates of analysis) and environmental conditions (e.g., temperature, humidity) in supplementary materials .
- Ethical Compliance : For studies involving human biomonitoring, adhere to institutional review board (IRB) protocols for participant selection and data anonymization .
- Contradiction Analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., potency vs. exposure thresholds) from secondary factors in risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
